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Compound Focus: Vanadium(ll) bromide

CAS No.: 14890-41-6

Cat. No.: S1505030

Vanadium Dibromide (VBr2) at a Glance

The table below summarizes the basic identifying information I found for Vanadium dibromide. This data is

primarily useful for basic identification rather than in-depth spectral characterization [1].

Property Description

Formula | Hill System VBrz / Brz2Vi [1]

CAS Registry Number [14890-41-6] [1]

Appearance Pale orange-brown crystalline solid [1]

Density 3230 kg m—3 [1]

Prototypical Structure Cdlz (6-coordinate octahedral geometry around Vanadium) [1]

Core Spectral Characterization Techniques

For a compound like VBr2, researchers would typically employ several techniques. The following table

outlines the primary methods, though their specific application to VBrz is not detailed in the search results.
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Technique Application Purpose Key Measurable Parameters
X-ray Powder Phase identification, crystal structure Scattering angle (20), scattering
Diffraction (PXRD) determination, lattice parameter vector (q), interplanar spacings (d),
calculation, crystallinity assessment [2]. relative peak intensities [2].
Solid-State NMR Study of local electronic environment Chemical shift (3). Applicability: Not
Spectroscopy (for non-paramagnetic oxidation states).  suitable for VBr2z due to its
Note: V(ll) is paramagnetic [3]. paramagnetic V(Il) state [3].
Optical Electronic structure analysis, band gap Absorption coefficient (a), refractive
Spectroscopy determination [4]. index (n), extinction coefficient (k),

band gap energy (Eg) [4].

Experimental Protocol: Powder X-ray Diffraction
(PXRD)

Powder XRD is a fundamental technique for characterizing crystalline materials like VBrz. Here is a

generalized protocol based on standard practice [2].
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Generalized PXRD workflow for material characterization.

Sample Preparation

e Grinding: The solid sample must be ground to a fine powder to ensure a random orientation of

crystallites, which is a critical assumption for PXRD analysis [2].
e Loading: The powdered sample is packed into a sample holder or a capillary tube. For materials

sensitive to air, this step must be performed in an inert atmosphere [2].

Data Acquisition

¢ Instrumentation: A powder diffractometer with an X-ray source (e.g., Cu Ka radiation) and a fast

detector is used [2].
e Measurement: The sample is irradiated, and the diffracted intensity is measured as a function of the

scattering angle (20) or the scattering vector (q). The result is a diffractogram [2].

Data Analysis

¢ Phase Identification: The resulting diffractogram is compared to reference patterns in databases like
the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF). Each pattern
acts as a unique "fingerprint” for a crystalline phase [2].

¢ Structure Refinement: For known structures, the Rietveld method is used. This full-pattern analysis
technique refines a theoretical model (crystal structure, instrumental parameters) to fit the observed
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data, allowing for precise determination of lattice parameters, atomic positions, and more [2].

Important Limitations and Future Research

¢ Limited Specific Data: The search results do not contain experimental spectral data (e.g., a
published diffractogram, specific band gap, or NMR shifts) for VBr-.

¢ NMR is Not Suitable: As a paramagnetic V(Il) compound, vanadium dibromide cannot be
characterized by high-resolution NMR spectroscopy. This technique is typically reserved for
diamagnetic vanadium species like V(1), V(V), and some V(IV) complexes [3].

¢ Research Gap: This lack of readily available data indicates that obtaining the spectral characteristics
of VBrz would likely require consulting highly specialized literature or performing original laboratory
experiments.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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